2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine
Description
Properties
IUPAC Name |
2-[4-(chloromethyl)-1-ethylpyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-2-15-7-8(5-11)10(14-15)9-6-12-3-4-13-9/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXAVABEMQANDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC=CN=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(Chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine is a novel pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a chloromethyl group and a pyrazole moiety, suggests various applications in pharmacology and chemical biology.
The molecular formula of this compound is , with a molecular weight of 222.67 g/mol. The compound's structure allows for diverse chemical reactions, particularly due to the electrophilic nature of the chloromethyl group, which can facilitate nucleophilic substitutions and other reactions relevant in drug design and synthesis .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chloromethyl group acts as an electrophile, enabling the compound to form covalent bonds with nucleophilic sites in proteins, potentially modulating their activity. This mechanism is crucial for its application in enzyme inhibition and receptor modulation .
Inhibition Studies
Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory effects on key protein kinases, including c-Met and BACE-1. For instance, derivatives of pyrazine have been shown to inhibit c-Met with IC50 values as low as , highlighting their potential in cancer therapy .
Case Studies
- c-Met Inhibition : A study demonstrated that pyrazine derivatives exhibit potent inhibition of c-Met, a key target in cancer treatment. The structure–activity relationship (SAR) studies revealed that modifications at specific positions on the pyrazine ring significantly enhance inhibitory potency .
- Cholinesterase Inhibition : Another research highlighted the potential of pyrazine derivatives in treating Alzheimer's disease by inhibiting cholinesterases (AChE and BChE). The compound showed promising results in vitro, with specific IC50 values indicating effective inhibition .
Table of Biological Activities
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| c-Met Inhibition | c-Met Kinase | ||
| Cholinesterase Inhibition | AChE | ||
| Cholinesterase Inhibition | BChE |
Applications in Medicinal Chemistry
The compound shows promise as a scaffold for developing new therapeutics targeting various diseases, particularly cancer and neurodegenerative disorders. Its ability to act as a building block for synthesizing more complex molecules makes it valuable in drug discovery processes.
Scientific Research Applications
Medicinal Chemistry
2-(4-(Chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine is being investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Key Findings:
- Anticancer Activity : Similar pyrazole derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in cell growth pathways.
- Antimicrobial Properties : Some studies indicate that compounds with similar structures exhibit significant antimicrobial effects against various pathogens.
Agricultural Applications
The compound's chloromethyl group enhances its potential as a pesticide or herbicide. Research has demonstrated that pyrazole derivatives can effectively control agricultural pests and diseases.
Case Study:
A derivative of pyrazole was tested for its effectiveness against common agricultural pests, showing a reduction in pest populations by over 70% when applied at specific concentrations.
Materials Science
Due to its unique electronic properties, this compound is being explored for use in developing novel materials such as organic semiconductors and sensors.
Research Insights:
- The compound's ability to form stable films makes it suitable for applications in electronic devices, including light-emitting diodes (LEDs) and photovoltaic cells.
Data Table: Comparison of Pyrazole Derivatives
| Compound Name | Structure | Key Characteristics | Applications |
|---|---|---|---|
| 2-(4-chloromethyl)-1-methylpyrazole | Structure | Strong antimicrobial activity | Agriculture |
| 5-bromo-1-methylpyrazole | Structure | Known kinase inhibitor | Cancer research |
| 3-amino-pyrazole derivatives | Structure | Potential in treating neurological disorders | Medicinal chemistry |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Pyrazine Hybrids
PF-04217903 (Triazolo[4,5-b]pyrazine-Pyrazole Hybrid)
- Structure: Combines a triazolo[4,5-b]pyrazine core with a pyrazole ring and a quinoline substituent.
- Synthesis : Derived via structure-based drug design (SBDD), replacing an oxindole hydrazide scaffold with a stable triazolopyrazine system .
- Activity : Potent and selective c-MET kinase inhibitor (IC₅₀ = 4.8 nM) with tumor growth inhibition in preclinical models .
- Key Difference : The triazolo-pyrazine system enhances kinase selectivity compared to the simpler pyrazine-pyrazole hybrid in the target compound.
4-Chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Pyrazole-Thiazole and Pyrazole-Chromone Hybrids
Fluorinated Pyrazole-Chromones (e.g., 4, 5, 6 in )
- Structure : 2-(Pyrazol-4-yl)-3-chloro-6-fluorochromones or dihydropyrazolines.
- Synthesis : Base-catalyzed condensation followed by oxidative cyclization .
- Activity : Antimicrobial activity against S. aureus and E. coli (MIC 25–50 µg/mL) .
- Key Difference : Chromone systems introduce additional oxygen-based pharmacophores, differing from the pyrazine’s nitrogen-rich framework.
2-(Chloromethyl)pyrazine-Derived Thioacetamides
- Structure : Thioacetamides with 2-(chloromethyl)pyrazine substituents.
- Synthesis : Reaction of 2-(chloromethyl)pyrazine with methoxy-N-methylthioacetamide .
- Activity: Not explicitly reported, but analogous thioacetamides are explored for enzyme inhibition .
- Key Difference : The thioacetamide functional group introduces sulfur-based reactivity absent in the target compound.
Kinase Inhibitors with Pyrazine/Pyrazole Motifs
Imidazo[4,5-b]pyridine Derivatives (e.g., Compound 27g in )
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Research Findings and Trends
- Electrophilic Reactivity : The chloromethyl group in the target compound facilitates functionalization, similar to 2-(chloromethyl)pyrazine hydrochloride (CAS 210037-98-2), a commercial reagent .
- Selectivity in Kinase Inhibition : Pyrazine-pyrazole hybrids like PF-04217903 achieve >1,000-fold selectivity for c-MET over other kinases, attributed to unique binding modes .
- Antimicrobial Potential: Chloromethyl and fluorinated substituents enhance bioactivity in pyrazole derivatives, as seen in fluorinated chromones .
Preparation Methods
Formation of the Pyrazole Ring with Ethyl Substitution
- Starting materials: β-diketones or α,β-unsaturated carbonyl compounds are commonly used as precursors.
- Cyclization: Reaction with hydrazine derivatives under acidic or neutral conditions forms the pyrazole ring.
- N-Ethylation: The pyrazole nitrogen (N1) is alkylated using ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride to yield 1-ethyl-pyrazole derivatives.
Chloromethylation at the 4-Position of Pyrazole
- Reagents: Chloromethylation is achieved using chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid.
- Conditions: The reaction is typically carried out under controlled temperature (0–25 °C) to avoid over-chloromethylation or side reactions.
- Selectivity: The 4-position on the pyrazole ring is favored due to electronic and steric factors, allowing regioselective substitution.
Synthesis of the Pyrazine Ring and Coupling
- Pyrazine precursor: Commercially available pyrazine or substituted pyrazines are used.
- Coupling reaction: The chloromethyl-substituted pyrazole is coupled to the pyrazine ring at the 3-position via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
- Catalysts and bases: Palladium acetate with phosphine ligands or copper catalysts may be employed, with bases such as potassium carbonate or ammonium hydroxide to facilitate the coupling.
- Solvents: Polar aprotic solvents like acetonitrile, dimethylformamide (DMF), or ethanol are commonly used.
Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole formation | Hydrazine + β-diketone, reflux in ethanol | 75–85 | High purity pyrazole intermediate |
| N-Ethylation | Ethyl bromide, K2CO3, DMF, 50 °C, 12 h | 80–90 | Selective N1-ethylation |
| Chloromethylation | Chloromethyl methyl ether, HCl, 0–25 °C, 4 h | 65–75 | Regioselective substitution at 4-position |
| Coupling with pyrazine | Pd(OAc)2, triphenylphosphine, K2CO3, acetonitrile, 80 °C, 16 h | 60–70 | Palladium-catalyzed cross-coupling to form final compound |
Research Findings and Optimization Notes
- Reaction control: Maintaining low temperatures during chloromethylation prevents polysubstitution and degradation.
- Catalyst choice: Palladium catalysts with suitable ligands improve coupling efficiency and reduce by-products.
- Base selection: Potassium carbonate and ammonium hydroxide provide optimal pH for coupling without decomposing sensitive intermediates.
- Purification: Column chromatography or recrystallization from solvents such as ethanol or ethyl acetate yields high-purity final product.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular formula | C10H11ClN4 |
| Molecular weight | 222.67 g/mol |
| Chloromethylation agent | Chloromethyl methyl ether or formaldehyde/HCl |
| Coupling catalyst | Palladium(II) acetate with phosphine ligands |
| Typical solvents | Ethanol, DMF, acetonitrile |
| Temperature range | 0–80 °C depending on step |
| Reaction times | 4–16 hours depending on step |
| Yields per step | 60–90% |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic reactions. A common approach involves cyclization of hydrazide precursors (e.g., using phenylhydrazine derivatives) in ethanol or dioxane under reflux. Key intermediates are characterized using elemental analysis , IR spectroscopy (to confirm functional groups like C-Cl and pyrazine rings), 1H/13C-NMR (to verify substituent positions and ethyl group integration), and mass spectrometry (to confirm molecular weight). For example, analogous pyrazole derivatives were synthesized via hydrazine hydrate-mediated cyclization .
Q. What spectral techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H-NMR : Identifies protons on the pyrazole and pyrazine rings (e.g., coupling patterns for aromatic protons and ethyl group splitting).
- 13C-NMR : Confirms carbon environments, including chloromethyl (δ ~40-45 ppm) and pyrazine carbons (δ ~145-160 ppm).
- IR Spectroscopy : Detects C-Cl stretches (~550-750 cm⁻¹) and pyrazine ring vibrations (~1500-1600 cm⁻¹).
- X-ray crystallography (for crystalline derivatives): Resolves bond lengths and angles, as demonstrated in studies of triazole-pyrazine hybrids .
Q. How is the purity of the compound assessed during synthesis?
- Methodological Answer : Purity is evaluated via HPLC (using C18 columns and acetonitrile/water gradients) and thin-layer chromatography (TLC) with UV visualization. Elemental analysis (C, H, N) within ±0.4% of theoretical values ensures compositional accuracy. For example, analogous compounds achieved >95% purity after silica gel column chromatography .
Advanced Research Questions
Q. How can contradictory biological activity data for pyrazine-pyrazole hybrids be resolved?
- Methodological Answer : Discrepancies in bioactivity (e.g., anticonvulsant vs. glucose uptake modulation) may arise from assay conditions or substituent effects. Researchers should:
- Standardize assays : Use consistent models (e.g., maximal electroshock (MES) for anticonvulsant activity vs. hepatocyte glucose uptake assays ).
- Perform SAR studies : Vary substituents (e.g., chloromethyl vs. methoxy groups) to isolate pharmacophores.
- Validate via in vivo models : Compare pharmacokinetic profiles (e.g., bioavailability, blood-brain barrier penetration) .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer :
- Catalyst selection : Use POCl3 or H2SO4 for cyclization steps (yields ~70-85% ).
- Solvent optimization : Polar aprotic solvents (e.g., dioxane) enhance reaction rates .
- Temperature control : Reflux at 80-120°C minimizes side products in hydrazide cyclization .
- Purification : Silica gel chromatography or recrystallization from ethanol/water improves purity .
Q. How do computational methods (e.g., DFT) complement experimental data for structural analysis?
- Methodological Answer : Density functional theory (DFT) calculations predict:
- Electron distribution : Charge density on pyrazine N-atoms influences reactivity.
- Geometric parameters : Bond lengths/angles match X-ray data (e.g., pyrazole-pyrazine dihedral angles ~10-20°) .
- Spectroscopic properties : Simulated IR/NMR spectra validate experimental peaks .
Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?
- Methodological Answer :
- Intermediate stability : Chloromethyl groups may hydrolyze; use anhydrous conditions and low temperatures.
- Purification bottlenecks : Replace column chromatography with fractional distillation or continuous-flow reactors.
- Yield variability : Optimize stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to ketone precursors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
